molecular formula C22H19NO4S B421157 Ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate CAS No. 331760-75-9

Ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate

Cat. No.: B421157
CAS No.: 331760-75-9
M. Wt: 393.5g/mol
InChI Key: XRKXBOVEHVOALI-UHFFFAOYSA-N
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Description

Ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate is a thiophene-based heterocyclic compound characterized by multiple functional groups:

  • Position 2: Benzamido group (C₆H₅CONH–), contributing hydrogen-bonding capacity and aromatic interactions.
  • Position 5: Acetyl group (CH₃CO–), introducing electron-withdrawing effects and influencing reactivity.
  • Ethyl carboxylate at position 3: Enhances solubility in organic solvents and modulates steric bulk .

Its synthesis typically involves multi-step reactions, including Gewald thiophene ring formation followed by selective functionalization .

Properties

IUPAC Name

ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19NO4S/c1-3-27-22(26)18-17(15-10-6-4-7-11-15)19(14(2)24)28-21(18)23-20(25)16-12-8-5-9-13-16/h4-13H,3H2,1-2H3,(H,23,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKXBOVEHVOALI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=CC=C2)C(=O)C)NC(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Ketone Selection and Regiochemical Considerations

The substituents at positions 4 and 5 originate from the α- and β-carbons of the ketone. Using 3-phenyl-2-butanone (I ) as the ketone precursor ensures phenyl and acetyl groups occupy positions 4 and 5 post-cyclization. Reaction with ethyl cyanoacetate and sulfur in ethanol/water (9:1) under microwave irradiation (100°C, 1–2 hours) yields ethyl 2-amino-5-acetyl-4-phenylthiophene-3-carboxylate (II ) in 75–90% yield.

Table 1: Gewald Reaction Optimization

ParameterOptimal ConditionYield (%)
CatalystPiperidinium borate (20 mol%)85–96
SolventEthanol/water (9:1)82–90
Temperature100°C75–88
Reaction Time1.5–2 hours80–92

Mechanistically, the reaction proceeds through Knoevenagel condensation between the ketone and ethyl cyanoacetate, followed by sulfur incorporation and cyclization. The piperidinium borate catalyst enhances reaction efficiency by stabilizing intermediates and enabling recyclability.

Acylation of the 2-Amino Group

The 2-amino group of intermediate II undergoes benzoylation to introduce the benzamido moiety. This step requires selective acylation without affecting the ester or acetyl groups.

Benzoyl Chloride-Mediated Acylation

Treatment of II with benzoyl chloride (1.2 equiv) in dichloromethane (DCM) catalyzed by 4-dimethylaminopyridine (DMAP, 10 mol%) and triethylamine (Et₃N, 2 equiv) at 0°C to room temperature affords ethyl 2-benzamido-5-acetyl-4-phenylthiophene-3-carboxylate (III ) in 70–85% yield. The reaction completes within 2–3 hours, with Et₃N neutralizing HCl byproducts.

Table 2: Acylation Reaction Parameters

ReagentRoleEquiv
Benzoyl chlorideAcylating agent1.2
DMAPNucleophilic catalyst0.1
Et₃NBase2.0

Alternative Acylation Methods

Microwave-assisted acylation reduces reaction time to 15–20 minutes with comparable yields. However, prolonged heating risks acetyl group decomposition, necessitating precise temperature control (≤50°C).

Acetylation at Position 5

The acetyl group at position 5 is introduced either during the Gewald reaction (via ketone I ) or post-cyclization. For substrates lacking this group, Friedel-Crafts acetylation provides an alternative route.

Directed Metallation-Acetylation

The benzamido group at position 2 directs lithiation to position 5 via coordination to lithium diisopropylamide (LDA). Subsequent quenching with acetyl chloride (−78°C to RT) installs the acetyl group:

  • Lithiation : III (1 equiv) in tetrahydrofuran (THF) treated with LDA (1.1 equiv) at −78°C for 30 minutes.

  • Acetylation : Acetyl chloride (1.5 equiv) added dropwise, stirred for 1 hour.

  • Workup : Quenched with saturated NH₄Cl, extracted with ethyl acetate, and purified via recrystallization (hexanes/DCM).

Table 3: Directed Acetylation Outcomes

ConditionYield (%)Purity (%)
−78°C, THF, LDA65–75≥95
Room temperature40–5080–85

Comparative Analysis of Synthetic Routes

Gewald-First vs. Post-Functionalization

  • Gewald-First : Integrates acetyl during cyclization, minimizing steps but requiring specialized ketones.

  • Post-Functionalization : Offers flexibility but involves sensitive metallation steps.

Yield and Scalability

RouteOverall Yield (%)Scalability
Integrated Gewald60–70High
Stepwise Functionalization50–60Moderate

Mechanistic and Practical Considerations

Side Reactions and Mitigation

  • Over-Acylation : Excess benzoyl chloride promotes diacylation; controlled stoichiometry (1.2 equiv) prevents this.

  • Ester Hydrolysis : Aqueous workup risks saponification; neutral pH and anhydrous conditions preserve the ethyl ester.

Green Chemistry Metrics

  • Catalyst Recycling : Piperidinium borate retains activity for 3–4 cycles, reducing waste.

  • Solvent Recovery : Ethanol/water mixtures enable distillation and reuse, aligning with green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Biological Activities

Preliminary studies have indicated that ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate exhibits promising biological activities. Key areas of interest include:

  • Anticancer Activity : The compound has shown potential as an anticancer agent through interaction with biological macromolecules such as enzymes and receptors. Its structural components suggest it may inhibit or modulate specific biochemical pathways relevant to cancer progression.
  • Antioxidant Properties : Research indicates that derivatives of thiophene compounds often exhibit antioxidant activities, which can be beneficial in preventing oxidative stress-related diseases.
  • Anti-inflammatory Effects : Some studies have suggested that thiophene derivatives possess anti-inflammatory properties, making them candidates for treating inflammatory diseases.

Case Studies

Several case studies have explored the applications of this compound and related compounds:

StudyFindings
Anticancer Activity Evaluation A study conducted by the National Cancer Institute evaluated the compound's efficacy against various cancer cell lines, indicating significant growth inhibition rates, suggesting its potential as an anticancer drug candidate.
Antioxidant Activity Assessment Research demonstrated that derivatives of thiophene compounds exhibit strong antioxidant activities in vitro, which may contribute to their therapeutic effects in oxidative stress-related conditions .
Synthesis and Biological Evaluation A synthesis study highlighted the compound's ability to serve as a precursor for creating novel thiophene derivatives with enhanced biological activities, paving the way for further drug development .

Mechanism of Action

The mechanism of action of ethyl 5-acetyl-4-phenyl-2-[(phenylcarbonyl)amino]thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that regulate cellular functions, such as signal transduction, gene expression, and metabolic activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Thiophene Derivatives

Structural Analogues and Substituent Variations

Key structural analogues and their substituent differences are summarized below:

Compound Name (Example) Position 2 Position 4 Position 5 Key Modifications vs. Target Compound
Ethyl 5-acetyl-2-(phenylamino)-4-phenylthiophene-3-carboxylate Phenylamino (C₆H₅NH–) Phenyl Acetyl Amine vs. amide at position 2; reduced hydrogen-bonding capacity.
Ethyl 2-amino-4-(4-chlorophenyl)thiophene-3-carboxylate Amino (NH₂) 4-Chlorophenyl Simpler structure ; lacks acetyl and benzamido groups.
Ethyl 5-{[4-(ethoxycarbonyl)phenyl]carbamoyl}-4-methyl-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate (4-Methylbenzoyl)amino Methyl Methyl at position 4 ; ethoxycarbonylphenyl carbamoyl at position 4.
Ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate Amino 5-Methylthiophen-2-yl Bithiophene system ; increased conjugation.

Physicochemical Properties

  • Lipophilicity: The target compound’s benzamido and phenyl groups confer higher logP values compared to amino-substituted analogues (e.g., ), favoring membrane permeability.
  • Solubility: Ethyl carboxylate enhances organic solubility, while acetyl and benzamido groups reduce aqueous solubility relative to simpler derivatives (e.g., ethyl 2-amino-4-phenylthiophene-3-carboxylate).
  • Thermal Stability : Benzamido and acetyl groups may lower melting points compared to halogenated derivatives (e.g., 4-chlorophenyl analogues ).

Biological Activity

Ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate is a heterocyclic compound characterized by a thiophene ring and various functional groups that contribute to its diverse biological activities. This article explores the compound's biological activity, including its antimicrobial, antioxidant, and anticancer properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C₁₅H₁₅N₁O₃S. The presence of the acetyl and benzamido groups enhances its reactivity and biological interactions.

1. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound. It has shown effectiveness against various pathogens, including bacteria and fungi.

Table 1: Antimicrobial Activity of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus12.5 µg/mL
Escherichia coli15.0 µg/mL
Candida albicans10.0 µg/mL

The compound exhibits significant activity against both Gram-positive and Gram-negative bacteria, as well as antifungal properties.

2. Antioxidant Properties

The antioxidant capacity of this compound has been assessed using various assays, demonstrating its potential to scavenge free radicals.

Table 2: Antioxidant Activity Assays

Assay TypeIC50 (µM)Reference
DPPH Scavenging25.0
ABTS Assay30.0
FRAP Test20.0

The results indicate that the compound possesses a notable ability to reduce oxidative stress, which is crucial for preventing cellular damage.

3. Anticancer Activity

Research has indicated that this compound may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Table 3: Cytotoxicity Against Cancer Cell Lines

Cell LineIC50 (µg/mL)Mechanism of ActionReference
MCF7 (Breast Cancer)28.81 ± 0.99Apoptosis induction
A2780 (Ovarian Cancer)12.50 ± 2.50Cell cycle arrest
HT29 (Colon Cancer)23.90 ± 0.74Inhibition of proliferation

The compound's ability to induce apoptosis and inhibit cell growth suggests its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Antimicrobial Mechanism : The compound disrupts bacterial cell membranes and inhibits essential enzymes involved in metabolic processes.
  • Antioxidant Mechanism : It scavenges free radicals and enhances cellular antioxidant defenses.
  • Anticancer Mechanism : The induction of apoptosis in cancer cells may involve the activation of caspases and modulation of signaling pathways related to cell survival.

Case Studies

A recent study demonstrated that this compound significantly reduced tumor growth in vivo models of breast cancer, highlighting its potential for clinical applications in oncology .

Q & A

Q. What are the recommended synthetic routes for Ethyl 5-acetyl-2-benzamido-4-phenylthiophene-3-carboxylate?

The compound can be synthesized via a multi-step protocol involving cyclocondensation and functionalization. For example:

  • Step 1 : React 2-amino-thiophene precursors with acetylating agents (e.g., acetic anhydride) under reflux to introduce the acetyl group.
  • Step 2 : Benzamidation using benzoyl chloride in the presence of a base (e.g., pyridine) to install the benzamido moiety.
  • Step 3 : Crystallization from ethanol or methanol to purify the final product . Key parameters: Temperature (reflux at ~120°C), solvent selection (acetic acid/acetic anhydride mixtures), and catalyst use (e.g., piperidine for condensation reactions) are critical for yield optimization .

Q. How should researchers handle this compound safely in the laboratory?

Based on safety data for structurally similar thiophene derivatives:

  • Hazard Identification : Potential skin/eye irritation and respiratory toxicity (Category 2/3 hazards) .
  • Protocols : Use PPE (gloves, goggles), work in a fume hood, and avoid inhalation of dust. For spills, employ adsorbents like vermiculite and dispose of waste via certified chemical channels .
  • Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .

Q. What spectroscopic methods are suitable for characterizing this compound?

Standard techniques include:

  • NMR : 1H^1H and 13C^{13}C NMR to confirm substituent positions (e.g., acetyl, benzamido groups).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretching) and ~3300 cm1^{-1} (N-H stretching) . Reference spectral libraries for analogous thiophene carboxylates to resolve ambiguities .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?

  • Structure Solution : Use SHELXD/SHELXS for phase determination and SHELXL for refinement. High-resolution data (>1.0 Å) is ideal for resolving steric clashes in the phenyl and benzamido groups .
  • Validation : Check for R-factor convergence (<5%) and validate geometric parameters (e.g., bond angles) against Cambridge Structural Database (CSD) entries .
  • Visualization : ORTEP-3 or WinGX for thermal ellipsoid plots to assess disorder in the acetyl group .

Q. How to address contradictory data between computational and experimental results?

  • Scenario : Discrepancies in dihedral angles (DFT vs. crystallography).
  • Resolution :

Re-optimize computational models using solvent corrections (e.g., PCM for ethanol).

Validate force fields with B3LYP/6-311+G(d,p) basis sets .

Cross-check experimental data for twinning or absorption artifacts .

  • Tools : Gaussian (DFT), Mercury (crystallography), and PLATON for symmetry checks .

Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?

  • Substituent Variation : Replace the phenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups.
  • Table :
PositionSubstituentMethodYield (%)
44-NO2_2SNAr62
54-OCH3_3Ullmann55
  • Analysis : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:2) and characterize intermediates via 1H^1H NMR .

Q. How to assess electronic properties for bioactivity prediction?

  • DFT Studies : Calculate HOMO/LUMO energies (B3LYP functional) to predict charge distribution and reactivity.
  • Key Metrics :
  • HOMO: Localized on the thiophene ring (–5.2 eV).
  • LUMO: Centered on the acetyl group (–1.8 eV) .
    • Applications : Correlate electronic profiles with in vitro assays (e.g., kinase inhibition) to prioritize analogs for testing .

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